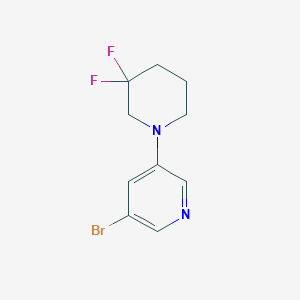

3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine

Description

3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine is a halogenated pyridine derivative featuring a 3,3-difluoropiperidine substituent at the 5-position and a bromine atom at the 3-position. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of complex molecules . The 3,3-difluoropiperidine group introduces conformational rigidity and enhances metabolic stability, making it valuable in drug discovery for targeting neurological and oncological pathways .

Properties

IUPAC Name |

3-bromo-5-(3,3-difluoropiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF2N2/c11-8-4-9(6-14-5-8)15-3-1-2-10(12,13)7-15/h4-6H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQCPQXZNICFERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=CN=C2)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801231686 | |

| Record name | Pyridine, 3-bromo-5-(3,3-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707365-68-1 | |

| Record name | Pyridine, 3-bromo-5-(3,3-difluoro-1-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707365-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 3-bromo-5-(3,3-difluoro-1-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801231686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 3,3-difluoropiperidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine is a significant compound in medicinal chemistry, chemical biology, and material science. Its unique structural features enable its application in various scientific research domains, particularly in developing new therapeutic agents and studying biological interactions.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine serves as a versatile building block for synthesizing pharmaceutical compounds. It is particularly relevant for targeting neurological and psychiatric disorders due to its ability to modulate receptor activity. The difluoropiperidine moiety enhances the compound's interaction profile with biological targets, making it a promising candidate for drug development aimed at conditions such as depression and anxiety disorders .

Chemical Biology

The compound is utilized in developing chemical probes that facilitate the study of biological pathways and molecular interactions. Its ability to selectively bind to specific receptors allows researchers to elucidate the mechanisms underlying various biological processes. For instance, studies have shown that modifications to its structure can significantly impact binding affinities and selectivity towards target proteins .

Material Science

In material science, 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine is explored for synthesizing advanced materials such as organic semiconductors and polymers. The incorporation of fluorinated groups contributes to the electronic properties of these materials, enhancing their performance in electronic applications.

Antichlamydial Activity

Research has indicated that derivatives of 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine exhibit significant antichlamydial activity. The trifluoromethyl substituent enhances efficacy against Chlamydia infections, demonstrating the importance of structural modifications in developing effective antimicrobial agents .

Structure–Activity Relationship (SAR) Studies

SAR studies highlight how alterations to the pyridine ring influence biological activity. For example, introducing polar functional groups can improve solubility but may require careful balancing with metabolic stability to maintain potency against pathogens. Such insights are vital for optimizing drug design and enhancing therapeutic effectiveness.

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Target | IC50 (nM) |

|---|---|---|---|

| 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine | Antichlamydial | Chlamydia spp. | Variable |

| Compound A | Antitumor | PRMT3 | 17 ± 2 |

| Compound B | Antifungal | Botrytis cinerea | 50 μg/ml |

| Compound C | Anticancer | PC3 cells | 5 μg/ml |

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Electronic and Steric Effects

- Halogen vs. Boronate Groups : The bromine atom in the target compound enables cross-coupling reactions, whereas the boronate group in 3-bromo-5-(pinacol boronate)pyridine enhances reactivity in Suzuki-Miyaura couplings . However, the boronate derivative is more sensitive to hydrolysis, limiting its use in aqueous conditions .

- Fluorinated Substituents: The 3,3-difluoropiperidine group provides steric bulk and electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogues like 3-bromo-5-(4-methylpiperidin-1-yl)pyridine . In contrast, the trifluoromethyl group in 3-bromo-5-(trifluoromethyl)pyridine increases lipophilicity and bioavailability, making it suitable for blood-brain barrier penetration .

Research Findings and Trends

- Crystallography : Single-crystal XRD studies of 3-bromo-5-(2,5-difluorophenyl)pyridine reveal planar pyridine rings and intermolecular halogen bonding, which influence packing and solubility .

- Computational Insights: Density functional theory (DFT) analyses highlight the electron-withdrawing nature of the difluoropiperidine group, which stabilizes the molecule’s HOMO-LUMO gap, enhancing nonlinear optical (NLO) properties .

Biological Activity

3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of bromine and difluoropiperidine moieties may enhance its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

Synthesis

The synthesis of 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine typically involves multi-step reactions that may include halogenation and piperidine derivatization. The introduction of fluorine atoms is known to significantly affect the electronic properties of the compound, potentially enhancing its biological activity.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against dengue virus (DENV). For instance, derivatives of isothiazolo[4,3-b]pyridine have shown dose-dependent inhibition of DENV infection with effective concentrations (EC50) ranging from 0.18 to 6.38 μM . This suggests that 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine may also possess antiviral activity due to its structural similarities.

Antibacterial Activity

Fluorinated pyridine derivatives have been reported to exhibit significant antibacterial activities against Gram-positive bacteria. In studies involving related compounds, the introduction of fluorine has been linked to enhanced binding affinity and improved antibacterial potency . For example, certain derivatives demonstrated strong bacteriostatic effects and reduced biofilm formation, which is crucial in overcoming bacterial resistance .

The biological mechanisms through which these compounds exert their effects often involve interactions with specific protein targets. For instance, fluorinated compounds can modulate enzyme activity or disrupt protein-protein interactions essential for pathogen survival . The lipophilicity introduced by fluorination may also facilitate better membrane permeability, allowing for more effective cellular uptake.

Case Studies

Several studies have documented the biological evaluation of pyridine derivatives:

- Antiviral Evaluation : In vitro assays demonstrated that structurally similar compounds inhibited viral replication effectively. For example, a series of isothiazolo[4,3-b]pyridines were tested against DENV and showed promising results with low cytotoxicity .

- Antibacterial Studies : A recent investigation into antibacterial agents revealed that fluorinated pyridine derivatives exhibited significant activity against multiple strains of bacteria. One compound showed a minimum biofilm inhibitory concentration (MBIC) significantly lower than its minimum inhibitory concentration (MIC), indicating strong anti-biofilm properties .

Data Tables

| Compound | Target Pathogen | EC50 (μM) | CC50 (μM) | Mechanism |

|---|---|---|---|---|

| 3-Bromo-5-(3,3-difluoropiperidin-1-yl)pyridine | DENV | TBD | TBD | GAK inhibition |

| Isothiazolo[4,3-b]pyridines | DENV | 0.18 - 6.38 | High | GAK binding |

| Fluorinated pyridines | Gram-positive bacteria | TBD | TBD | Bacteriostatic |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.